4,4-Dimethyl-1-phenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4-Dimethyl-1-phenylpentan-3-one is a chemical compound with the molecular formula C13H18O . It has a molecular weight of 190.29 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-dimethyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 .Scientific Research Applications
Conformational Analysis and Molecular Structure
Research has investigated the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-Dimethyl-1-phenylpentan-3-one (DMPD). Using density functional theory (DFT) calculations and experimental results, the study explored various cis-enol forms of DMPD, revealing negligible energy differences between three stable chelated enol forms. This research emphasizes the molecular stability and hydrogen bond strength of DMPD, contributing significantly to understanding its chemical properties and potential applications (Afzali et al., 2014).
Synthesis Techniques
Another aspect of scientific research involving 4,4-Dimethyl-1-phenylpentan-3-one focuses on its synthesis. Using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials, the compound was synthesized through condensation and hydrogenation processes. This research highlights the efficiency of the synthesis, achieving high yield and purity, which is crucial for its application in various fields (Shen De-long, 2007).
Role in Ligand Construction
The compound is also researched for its potential in creating ambidentate ligands for functional materials. The coordination chemistry of the anion derived from 4,4-Dimethyl-1-phenylpentan-3-one was re-examined with various metal species, offering insights into its use in complex materials and potential applications in responsive technologies (Kołodziejski et al., 2017).
Electrochemical Behavior
The electrochemical behavior of 4,4-Dimethyl-1-phenyl-1-penten-3-one, a closely related compound, has been studied to understand its reaction in acidic media. This research contributes to the broader understanding of the electrochemical properties of similar compounds, which can be critical in designing and optimizing electrochemical systems and processes (Almirón et al., 1988).
Conformation of Diastereoisomeric Pairs
Studies have also been conducted on the conformations of diastereoisomeric pairs of molecules structurally related to 4,4-Dimethyl-1-phenylpentan-3-one. This research contributes to the understanding of molecular interactions and conformational dynamics, which are essential in the field of stereochemistry and the design of chiral compounds (Kodama et al., 1979).
properties
IUPAC Name |
4,4-dimethyl-1-phenylpentan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXCWZAGVGYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.